Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
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Overview
Description
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with methoxy[(1R)-2-nitro-1-phenylethyl] alcohol. The reaction conditions often require the use of acid catalysts and anhydrous environments to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and Lewis acids can facilitate substitution reactions.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid.
Diethyl malonate: Another ester of malonic acid with similar reactivity.
Methyl malonate: A monoester of malonic acid.
Properties
CAS No. |
820242-18-0 |
---|---|
Molecular Formula |
C14H17NO7 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
dimethyl 2-methoxy-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-20-12(16)14(22-3,13(17)21-2)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
VHFPKFDHBJXHKL-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
Canonical SMILES |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
Origin of Product |
United States |
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